![molecular formula C26H19FN2O4S B2700696 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 877818-70-7](/img/structure/B2700696.png)

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

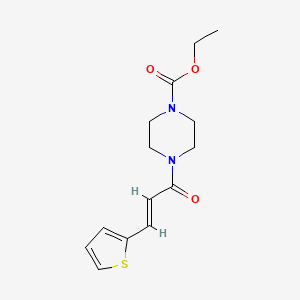

Molecular Structure Analysis

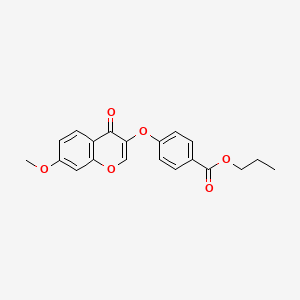

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[de]isoquinolin-2(3H)-one group, for example, is a polycyclic aromatic compound that would contribute to the molecule’s rigidity and potentially its fluorescence properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzo[de]isoquinolin-2(3H)-one group could potentially give the compound interesting optical properties .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Inhibition Mechanisms

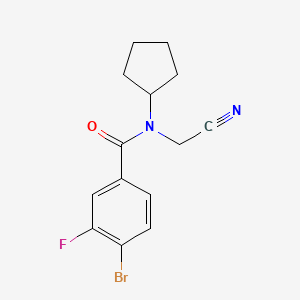

A study focused on the molecular interactions between human carbonic anhydrases (hCAs) and a class of benzenesulfonamides, including derivatives similar to the chemical . These compounds were designed to improve selectivity toward druggable isoforms of hCAs by introducing hydrophobic or hydrophilic functionalities. The study identified a derivative exhibiting significant inhibition for hCA VII, a brain-expressed enzyme, with remarkable selectivity over more widely distributed isoforms hCA I and II. Crystallographic and docking studies provided insights into the inhibitor interactions within the CA catalytic site, underscoring the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).

Novel Synthetic Routes and Bioactivity Studies

Research into novel synthetic routes for creating derivatives of benzenesulfonamides revealed the synthesis of a series of compounds showing potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. This work illustrates the diverse biological activities that can be achieved through structural modification of benzenesulfonamides, highlighting their potential in designing new therapeutic agents (Gul et al., 2016).

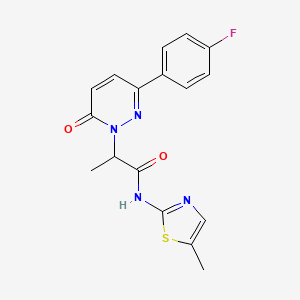

Photophysical Properties and Solid-State Fluorescence

Another study explored the synthesis, crystal structure, photophysics, and solid-state fluorescence of new fluorophore molecules based on the combination of naphthalimide and phosphazene groups. These compounds, related to the structure of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide, exhibited excimer emission in the visible region in both solution and solid state, attributed to π-π stacking interactions. This research contributes to the understanding of the factors affecting fluorescence and the potential application of these fluorophores in bioimaging and sensors (Ün et al., 2017).

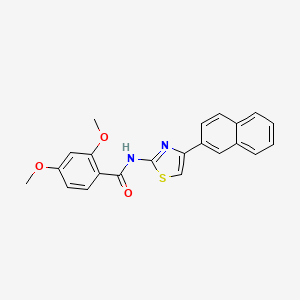

Discovery of Potent Antitumor Agents

A study on the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety discovered a new class of antitumor agents. This research underscores the importance of structural diversity in medicinal chemistry for discovering more efficacious and potent drugs. Several compounds in this series demonstrated significant in vitro antitumor activity, highlighting the therapeutic potential of these derivatives (Alqasoumi et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN2O4S/c27-19-9-11-20(12-10-19)28-34(32,33)21-13-7-17(8-14-21)15-16-29-25(30)22-5-1-3-18-4-2-6-23(24(18)22)26(29)31/h1-14,28H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAGPUBTPOYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)